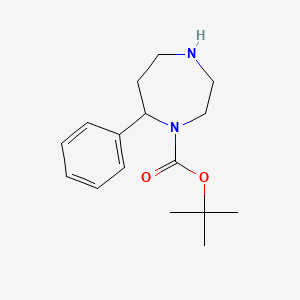

Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate

Description

Historical Development of 1,4-Diazepane Scaffold Research

The 1,4-diazepane scaffold, a seven-membered ring containing two nitrogen atoms, has been a subject of sustained interest in organic and medicinal chemistry since the mid-20th century. Early work focused on its conformational flexibility, which enables diverse interactions with biological targets. The incorporation of substituents such as phenyl groups and tert-butyl carboxylate esters emerged as a strategy to modulate stability and bioavailability. For example, the tert-butyl group, introduced as a protective moiety in the 1970s, became pivotal for stabilizing reactive intermediates during synthetic workflows. The advent of combinatorial chemistry in the 1990s further propelled the exploration of 1,4-diazepane derivatives, with tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate representing a structurally optimized variant that balances lipophilicity (LogP = 2.4) and polar surface area (42 Ų).

Structural Classification within Heterocyclic Chemistry

This compound belongs to the diazepane family, classified under bridged bicyclic compounds due to its fused ring system. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₂₄N₂O₂ |

| Molecular weight | 276 Da |

| Rotatable bonds | 3 |

| Hydrogen bond acceptors | 2 |

| Carbon bond saturation (Fsp³) | 0.562 |

The tert-butyl carboxylate group at position 1 enhances steric protection of the amine functionality, while the phenyl group at position 7 contributes to π-π stacking interactions in biological systems. This dual substitution pattern places the compound at the intersection of sterically hindered amines and aromatic heterocycles, a niche exploited in kinase inhibitor design.

Significance in Medicinal Chemistry and Drug Development

1,4-Diazepane derivatives are privileged structures in drug discovery due to their ability to mimic peptide backbones and engage with diverse enzyme classes. This compound serves as a versatile intermediate in the synthesis of protease inhibitors and G protein-coupled receptor (GPCR) modulators. Its tert-butyloxycarbonyl (Boc) group enables selective deprotection under acidic conditions, facilitating stepwise functionalization—a critical feature for structure-activity relationship (SAR) studies. Recent applications include its use in fragment-based drug discovery campaigns targeting cyclin-dependent kinases (CDKs), where the diazepane core acts as a conformational constraint to improve binding affinity.

Current Research Landscape and Academic Interest

The compound’s commercial availability from multiple suppliers (Table 1) underscores its utility in high-throughput screening and parallel synthesis.

Table 1: Supplier Overview for this compound

| Supplier | Purity | Pack Size | Price (USD) |

|---|---|---|---|

| A2B Chem | 97% | 50 mg | 288 |

| AA BLOCKS | 97% | 250 mg | 442 |

| Angene US | 97% | 100 mg | 581 |

Properties

IUPAC Name |

tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-12-11-17-10-9-14(18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWXTRAEXJUHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This reaction is carried out under specific conditions to ensure the formation of the desired diazepane ring structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism

- 5-Phenyl vs. 7-Phenyl Derivatives The positional isomer tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate (CAS 941712-23-8) shares the same molecular framework but differs in the phenyl group’s placement. For example, the 7-phenyl derivative’s bulkier substituent at the terminal position may enhance binding to hydrophobic pockets in proteins compared to the 5-isomer .

Methyl-Substituted Analogs

Compounds like tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1260619-37-1) and tert-butyl 7-methyl-1,4-diazepane-1-carboxylate (CAS 1260619-38-2) replace the phenyl group with a methyl substituent. These analogs exhibit reduced molecular weight (e.g., 214.31 g/mol for the 7-methyl derivative ) and lower lipophilicity, which may improve solubility but reduce target affinity in biological systems .

Stereochemical Variations

Chiral analogs such as (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate (CAS 935843-93-9) and (R)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1638744-15-6) highlight the role of stereochemistry. Enantiomers can exhibit distinct pharmacokinetic profiles; for instance, the (S)-configuration might favor binding to specific receptor subtypes in PET ligand applications .

Physical and Chemical Properties

Methyl analogs, being smaller, are more soluble and easier to handle in solution-phase reactions .

Biological Activity

Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its diazepane ring structure, which allows it to interact with various biological macromolecules. The tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The phenyl group contributes to the compound's ability to engage in π-π stacking interactions with aromatic residues in proteins.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound can mimic natural substrates, allowing it to bind effectively to active sites and modulate enzymatic activity. This modulation can influence various biological pathways, including neurotransmitter release and immune response regulation.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates enables it to compete for binding sites, thereby inhibiting enzyme activity. This property is particularly relevant in the context of drug development for conditions such as autoimmune diseases where enzyme modulation can alleviate symptoms.

Receptor Binding

The compound has been investigated for its ability to bind to various receptors, including those involved in inflammatory responses. For instance, it has been noted for potential antagonistic effects on Toll-like receptors (TLR7, TLR8, and TLR9), which are critical in mediating innate immune responses. Inhibition of these receptors can lead to reduced cytokine production and may be beneficial in treating autoimmune disorders such as systemic lupus erythematosus (SLE) .

Study on Autoimmune Diseases

A study published in a patent document highlighted the synthesis of this compound analogs that demonstrated efficacy as TLR antagonists. These compounds showed promise in reducing the activation of immune pathways associated with SLE, suggesting a therapeutic application in managing autoimmune conditions .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant biological activity against various cellular models. For example, compounds with similar diazepane structures have been shown to inhibit Trypanosoma cruzi, the causative agent of Chagas disease . This suggests that modifications to the core structure could yield potent antiparasitic agents.

Comparative Biological Activity

To contextualize the activity of this compound, a comparison with similar compounds is insightful.

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Tert-butyl 5-oxo-7-phenyl-1,4-diazepane | Enzyme inhibition | Effective against various metabolic enzymes |

| Indole derivatives | Receptor binding | Known for anti-inflammatory properties |

| Tert-butyl 7-(substituted phenyl)-1,4-diazepane | TLR antagonism | Potential use in autoimmune disease treatment |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate, and what key reaction conditions must be optimized?

- Methodology : A common approach involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, tert-butyl carbamate intermediates can be synthesized using Boc-protected amines reacting with phenyl-substituted electrophiles under conditions similar to those described for tert-butyl (4-chlorophenethyl)carbamate (). Key optimizations include:

- Catalyst selection (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with BINAP ligands).

- Temperature control (60–100°C in toluene or THF).

- Protecting group stability (Boc group retention under basic conditions).

- Validation: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers safely handle this compound given its potential hazards?

- Safety Protocol :

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methods :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:2 ratios) to separate Boc-protected products.

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystallization.

- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases.

- Validation: Confirm purity via NMR (¹H, ¹³C) and HRMS .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : Apply SHELXT (direct methods) or SHELXD (charge flipping) for phase determination ( ).

- Refinement : Refine with SHELXL using Hirshfeld atom refinement (HAR) for accurate H-atom positioning ( ).

Q. What strategies address contradictory spectroscopic data during characterization?

- Approach :

- NMR Cross-Validation : Compare ¹H-¹³C HSQC/HMBC to confirm connectivity. For diastereomers, use NOESY/ROESY.

- Mass Spec Correlation : Match HRMS isotopic patterns to theoretical values.

- Crystallographic Validation : Resolve stereochemical conflicts using X-ray data ( ).

Q. How can computational modeling predict the reactivity of this compound in novel pathways?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compute Fukui indices for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures.

- Docking Studies : Screen for biological target interactions (e.g., GPCRs) using AutoDock Vina.

- Validation: Compare predicted reaction outcomes (e.g., SN2 vs. SN1 pathways) with experimental yields .

Q. What experimental approaches determine stereochemical outcomes in asymmetric synthesis?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.